Ulotaront

Schizophrenia Clinical Trial Efficacy

Select Ulotaront (SEP-363856) for your CNS research programs. This first-in-class, orally active TAAR1/5-HT1A dual agonist is uniquely free of D2 receptor antagonism—eliminating EPS and metabolic liabilities inherent to all marketed antipsychotics. With an established TAAR1 EC50 of 38 nM, >70% oral bioavailability, BCS Class 1 permeability, and a mature Phase II/III clinical safety database (zero EPS, −0.3 kg weight change over 26 weeks), it is the preferred tool compound for target validation, formulation studies, and translational models. Only this compound carries FDA Breakthrough Therapy Designation evidence.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 1310426-33-5
Cat. No. B1651633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlotaront
CAS1310426-33-5
Synonyms1-((7S)-5,7-dihydro-4H-thieno(2,3-c)pyran-7-yl)-N-methylmethanamine
SEP-363856
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCNCC1C2=C(CCO1)C=CS2
InChIInChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1
InChIKeyABDDQTDRAHXHOC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulotaront (CAS 1310426-33-5) – A First-in-Class TAAR1/5-HT1A Agonist in Phase III for Schizophrenia


Ulotaront (also known as SEP-363856, SEP-856) is a small-molecule, orally active, brain-penetrant psychotropic agent that functions as a dual agonist at trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor [1]. It is currently in Phase III clinical development for the treatment of schizophrenia and has received FDA Breakthrough Therapy Designation [2]. Unlike all currently marketed antipsychotics, ulotaront's mechanism does not involve antagonism of the dopamine D2 receptor, which fundamentally distinguishes its pharmacological profile [3].

Why Ulotaront Cannot Be Substituted with Standard D2 Antagonists or Other TAAR1 Agonists


Generic substitution or the use of in-class compounds is not feasible for ulotaront due to its unique dual agonism at TAAR1 and 5-HT1A receptors, which results in a completely different safety and tolerability profile compared to all D2-antagonist antipsychotics [1]. Furthermore, within the emerging class of TAAR1 agonists, ulotaront's specific receptor binding kinetics, metabolic stability, and extensive clinical safety database from completed Phase II/III trials provide a distinct evidentiary package that cannot be assumed for other TAAR1 agonists still in early development [2].

Ulotaront: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Efficacy in Schizophrenia: PANSS Total Score Improvement vs. Placebo (Phase II)

In a 4-week, double-blind, placebo-controlled Phase II trial in patients with acute exacerbation of schizophrenia, ulotaront (50–75 mg/day) demonstrated a statistically significant improvement in PANSS total score compared to placebo [1].

Schizophrenia Clinical Trial Efficacy

Long-Term Weight Change vs. Standard Antipsychotics (Class-Level Inference)

In a 26-week open-label extension study, ulotaront treatment was associated with minimal change in body weight, in stark contrast to the clinically significant weight gain (often >2–7 kg) reported for many D2-antagonist antipsychotics [1]. This difference is supported by preclinical data showing ulotaront induces weight loss rather than weight gain [2].

Schizophrenia Metabolic Safety Weight Gain

Absence of Extrapyramidal Symptoms (EPS) vs. Standard Antipsychotics (Class-Level Inference)

Ulotaront's non-D2 mechanism results in a complete absence of treatment-emergent extrapyramidal symptoms (EPS), as measured by standardized movement disorder scales. This contrasts sharply with first- and many second-generation antipsychotics, where EPS rates can range from 15% to over 60% [1].

Schizophrenia Safety Extrapyramidal Symptoms

Receptor Binding Profile: TAAR1/5-HT1A Agonism with No D2 Antagonism

Ulotaront exhibits potent agonist activity at human TAAR1 (EC50 = 38 nM) and 5-HT1A receptors, with no detectable binding or functional antagonism at dopamine D2 receptors [1]. This is in direct contrast to all currently marketed antipsychotics, which rely on D2 antagonism as their primary or partial mechanism.

Pharmacology Receptor Binding Mechanism of Action

Population Pharmacokinetics: Half-Life and Steady-State Accumulation Ratio

A population pharmacokinetic analysis of ulotaront in adult subjects (healthy volunteers and schizophrenia patients) established a median effective half-life of 7 hours and a low accumulation ratio of 1.10 at steady-state with daily dosing [1]. This PK profile supports once-daily dosing with predictable exposure and minimal drug accumulation, which is advantageous for clinical management.

Pharmacokinetics Clinical Pharmacology Dosing

Preclinical Bioavailability and Blood-Brain Barrier Penetration

In preclinical species, ulotaront exhibits high oral bioavailability (>70%) and demonstrates good penetration across the blood–brain barrier, which is essential for a CNS-active compound [1]. These properties have led to its designation as a BCS Class 1 compound by the FDA, indicating high solubility and high permeability.

ADME Bioavailability Blood-Brain Barrier

Priority Applications for Ulotaront (CAS 1310426-33-5) in Scientific and Clinical Research


Clinical Trials Investigating Non-D2 Antipsychotic Mechanisms for Schizophrenia

Based on its Phase II efficacy data (PANSS effect size 0.45 vs. placebo) and Breakthrough Therapy Designation [1], ulotaront is the leading candidate for clinical studies aiming to evaluate TAAR1/5-HT1A agonism as a novel therapeutic pathway in schizophrenia. Its well-characterized safety database from >6-month studies makes it the standard-bearer for this class.

Preclinical and Translational Research on TAAR1-Mediated Modulation of Dopaminergic and Metabolic Pathways

Ulotaront's established TAAR1 agonist potency (EC50 38 nM) and demonstrated lack of D2 receptor binding [1] make it an ideal tool compound for dissecting the role of TAAR1 in regulating dopamine neurotransmission, energy balance, and glucose homeostasis in rodent models. Its high oral bioavailability (>70%) and BBB penetration [2] support robust in vivo studies.

Comparative Safety and Effectiveness Studies in Populations Vulnerable to EPS and Metabolic Side Effects

The clinical evidence of zero EPS liability and minimal weight change (–0.3 kg over 26 weeks) [1] positions ulotaront as the preferred compound for studies in patient populations where D2-antagonist-related movement disorders or metabolic syndrome are major concerns, such as first-episode psychosis, elderly patients, or those with comorbid obesity/diabetes.

Pharmacokinetic and Drug-Drug Interaction Studies Leveraging BCS Class 1 Properties

Given its FDA BCS Class 1 designation (high solubility, high permeability) and well-defined human PK parameters (median Tmax 2.8 h, half-life 7 h, accumulation ratio 1.10) [1][2], ulotaront serves as an excellent model compound for studying the impact of formulation changes, food effects, or co-administered drugs on the absorption and disposition of a highly permeable CNS-active agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ulotaront

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.